(3-(Nicotinamido)phenyl)boronic acid
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Overview
Description
“(3-(Nicotinamido)phenyl)boronic acid”, also known as N-phenyl-3-pyridinecarboxamide boronic acid, is a boronic acid derivative compound. It has the molecular formula C12H11BN2O3 and a molecular weight of 242.04 .
Molecular Structure Analysis
The molecular structure of “(3-(Nicotinamido)phenyl)boronic acid” consists of a phenyl group attached to a boronic acid group, with a nicotinamide moiety on the phenyl ring .Physical And Chemical Properties Analysis
“(3-(Nicotinamido)phenyl)boronic acid” has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 7.88±0.10 .Scientific Research Applications
Biosensors with Boronic Acid-Based Materials
Boronic acids have garnered attention as synthetic receptors due to their specific sugar-responsive properties. NPBA, being a boronic acid derivative, can interact specifically and reversibly with 1,2- or 1,3-diols to form cyclic esters. Researchers have utilized NPBA-based materials in biosensors for detecting cis-diol-containing biological species. Notably, these applications span diverse areas such as:
Glucose-Sensitive Polymers for Diabetes Treatment
NPBA conjugates have been explored as glucose-sensitive polymers. These polymers can self-regulate insulin release, making them promising for diabetes treatment. Additionally, NPBA-based materials serve as diagnostic agents .
Fluorescent Sensors
Combining NPBA with fluorescent moieties results in sensors with unique properties. For instance, NPBA-pyrene conjugates have been used as sensors for catechol and its amino derivatives (such as dopamine) .
Anti-Coccidia Property
NPBA micelles demonstrated good anti-coccidia properties, reduced gastrointestinal damage, and improved weight gain compared to commercially available formulations .
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including (3-(nicotinamido)phenyl)boronic acid, are known to be used as synthetic intermediates in organic synthesis . They are often used as boron ligands in metal-organic chemical reactions .
Mode of Action
The mode of action of (3-(Nicotinamido)phenyl)boronic acid is primarily through its participation in Suzuki–Miyaura (SM) coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their derivatives play a crucial role in the synthesis of many inhibitors of serine proteases . These enzymes are involved in various biological processes, including digestion, immune response, blood clotting, and cell cycle progression .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of (3-(Nicotinamido)phenyl)boronic acid.
Result of Action
The compound’s participation in sm coupling reactions can result in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .
properties
IUPAC Name |
[3-(pyridine-3-carbonylamino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGRRRYERIRAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Nicotinamido)phenyl)boronic acid |
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